1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
CAS No.: 2138284-53-2
Cat. No.: VC6009111
Molecular Formula: C8H16Cl2N4
Molecular Weight: 239.14
* For research use only. Not for human or veterinary use.
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride - 2138284-53-2](/images/structure/VC6009111.png)
Specification
CAS No. | 2138284-53-2 |
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Molecular Formula | C8H16Cl2N4 |
Molecular Weight | 239.14 |
IUPAC Name | 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H |
Standard InChI Key | GTYFZVRASUOEIL-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) condensed with a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine group at position 5 and enhancing ionic character. Key structural features include:
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1,3-Dimethyl substituents: Methyl groups at positions 1 and 3 of the pyrazole ring contribute to steric and electronic modulation.
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Saturated bicyclic framework: The 4H,5H,6H,7H designation indicates partial saturation of the pyridine ring, reducing aromaticity and increasing conformational flexibility.
The IUPAC name, 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine; dihydrochloride, reflects this structural complexity .
Physicochemical Properties
Table 1 summarizes the compound's key physicochemical parameters derived from experimental data:
Property | Value |
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Molecular Formula | C₈H₁₆Cl₂N₄ |
Molecular Weight | 239.14–239.15 g/mol |
Appearance | Powder |
Storage Conditions | Room temperature |
Solubility Profile | Enhanced water solubility (salt form) |
CAS Registry Number | 2138284-53-2 |
The molecular formula (C₈H₁₆Cl₂N₄) and weight (239.14–239.15 g/mol) are consistent across independent analyses . The dihydrochloride salt form significantly improves aqueous solubility compared to the free base, a critical factor for in vitro and in vivo studies.
Synthesis and Preparation
Core Synthesis Strategy
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves three primary stages:
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Pyrazolo[3,4-b]pyridine core formation: Condensation reactions between hydrazine derivatives and appropriately substituted pyridine precursors establish the bicyclic framework.
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Amine functionalization: Introduction of the primary amine group at position 5 via nucleophilic substitution or reductive amination.
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Salt formation: Treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, optimizing stability and solubility.
Modifications to published protocols for related pyrazolo[3,4-b]pyridines include using N,N′-carbonyldiimidazole (CDI) as a coupling agent to activate carboxylic acid intermediates, improving reaction efficiency and yield .
Critical Synthetic Challenges
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Regioselectivity control: Ensuring proper orientation of substituents during cyclization requires precise temperature and catalyst selection.
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Amine protection-deprotection: The primary amine group necessitates protective strategies (e.g., Boc groups) during intermediate steps to prevent undesired side reactions.
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Salt stoichiometry: Achieving exact 1:2 molar ratio between the free base and HCl demands rigorous pH monitoring during precipitation .
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